2-Benzothiazolamine, N-(2-methylpropyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKWHWIOTWYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343704 | |
| Record name | Benzothiazol-2-yl-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-32-0 | |
| Record name | Benzothiazol-2-yl-isobutyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Benzothiazolamine, N-(2-methylpropyl)-" basic properties
Topic: Technical Profile: 2-Benzothiazolamine, N-(2-methylpropyl)- Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1][2]
A Strategic Pharmacophore & Industrial Intermediate[1][2]
Executive Summary
2-Benzothiazolamine, N-(2-methylpropyl)- (CAS: 24622-32-0), often referred to as N-isobutyl-2-aminobenzothiazole , represents a critical scaffold in both medicinal chemistry and industrial material science.[1][2] As a lipophilic derivative of the parent 2-aminobenzothiazole, this compound serves as a vital building block for modulating the physicochemical properties (LogP, steric bulk) of bioactive molecules targeting kinases (e.g., PI3K, mTOR) and neurodegenerative pathways.[1][2]
This guide outlines the core physicochemical properties, validated synthesis protocols, and application logic for researchers utilizing this compound in lead optimization or material formulation.[1][2]
Physicochemical Characterization
Understanding the shift in properties from the parent amine to the N-isobutyl derivative is essential for predicting bioavailability and formulation behavior.[2] The isobutyl group introduces steric bulk and hydrophobicity, significantly altering the molecule's interaction with biological membranes and hydrophobic binding pockets.[2]
Table 1: Core Property Matrix[1][2]
| Property | Value / Description | Technical Insight |
| IUPAC Name | N-(2-methylpropyl)-1,3-benzothiazol-2-amine | Unambiguous identifier for patent literature.[1][2] |
| CAS Registry | 24622-32-0 | Key for chemical inventory tracking.[2] |
| Molecular Formula | C₁₁H₁₄N₂S | |
| Molecular Weight | 206.31 g/mol | Ideal range for fragment-based drug discovery (FBDD).[2] |
| Predicted LogP | ~3.2 - 3.5 | Significantly more lipophilic than parent 2-aminobenzothiazole (LogP ~1.9), enhancing CNS penetration potential.[2] |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles.[1][2] |
| Melting Point | 126–129 °C (Parent class range) | Note: Specific polymorphs may vary.[1][2] |
| Solubility | DMSO, Ethanol, Chloroform | Low water solubility; requires co-solvents (e.g., PEG-400) for biological assays.[1][2] |
Synthesis & Manufacturing Protocols
For research-grade purity (>98%), two primary synthetic routes are established. The choice depends on the availability of starting materials and the desired scale.[2]
Route A: Nucleophilic Aromatic Substitution (SNAr)
This is the preferred method for high-yield laboratory synthesis due to the commercial availability of 2-chlorobenzothiazole.[2]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism where the isobutylamine nucleophile attacks the electron-deficient C-2 position of the benzothiazole ring.[2]
-
Reagents: 2-Chlorobenzothiazole, Isobutylamine, Base (K₂CO₃ or Et₃N).[2]
-
Solvent: DMF or DMSO (to stabilize the polar transition state).[2]
Protocol:
-
Charge: Dissolve 2-chlorobenzothiazole (1.0 eq) in DMF (5 mL/mmol).
-
Addition: Add Potassium Carbonate (2.0 eq) followed by Isobutylamine (1.2 eq).
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Workup: Pour into ice-water. The product typically precipitates.[2] Filter and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Route B: Oxidative Cyclization (Huggerschoff Reaction)
Useful when starting from anilines or isothiocyanates, allowing for diversity at the benzene ring positions (e.g., 6-fluoro derivatives).[1][2]
Visualization: Synthesis Logic & Workflow
The following diagram illustrates the decision matrix for synthesis and the reaction flow.
Figure 1: Comparative synthetic pathways for N-Isobutyl-2-benzothiazolamine. Route A is recommended for standard generation, while Route B allows for pre-functionalization of the benzene ring.[2]
Biological & Industrial Applications[2][3][4]
Medicinal Chemistry: Kinase Inhibition
The 2-aminobenzothiazole scaffold is a privileged structure in oncology.[1][2] The N-isobutyl substituent plays a specific role in Structure-Activity Relationship (SAR) optimization:
-
Lipophilicity Modulation: The isobutyl group increases the LogP, facilitating the crossing of the Blood-Brain Barrier (BBB).[1][2] This is critical for designing inhibitors targeting glioblastomas or neurodegenerative kinases (e.g., CDK5, GSK-3β).[2]
-
Hydrophobic Pocket Filling: In PI3K and mTOR inhibitors, the alkylamino group often occupies the hydrophobic region of the ATP-binding pocket.[1][2] The branching of the isobutyl group provides a better steric fit than a linear n-butyl chain, potentially increasing potency via Van der Waals interactions.[2]
Industrial Applications: Vulcanization Accelerators
In the rubber industry, sulfenamide derivatives of 2-aminobenzothiazoles are standard delayed-action accelerators.[1][2]
-
Mechanism: The N-isobutyl amine moiety acts as a blocking group that releases the active mercaptobenzothiazole species at vulcanization temperatures (>140°C), preventing premature "scorch" during processing.[2]
Safety & Handling (EHS)
While specific toxicological data for the isobutyl derivative may be sparse, it should be handled with the same rigor as the parent 2-aminobenzothiazole and alkylamines.[2]
-
Hazard Classification (GHS):
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1][2] Handle in a fume hood to avoid inhalation of dust or residual amine vapors.[2]
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and sulfur oxides.[1][2]
References
-
ChemicalBook. (n.d.).[2] 2-Benzothiazolamine, N-(2-methylpropyl)- Properties and Suppliers.[2] Retrieved from [2]
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole (Parent Class).[2] Retrieved from [2]
-
Zhang, X., et al. (2018).[2] 2-Aminobenzothiazoles in anticancer drug design and discovery.[1][2][3][4][5]Journal of Medicinal Chemistry. (Review of class activity). Retrieved from [2]
-
BenchChem. (2025).[2][6] Reactivity of 2-Chlorobenzothiazole: A Comparative Guide. Retrieved from [2]
-
Wanjari, P., et al. (2016).[1][2] Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.International Journal for Pharmaceutical Research Scholars.[1][2] Retrieved from
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-(2-methylpropyl)-2-benzothiazolamine: Physicochemical Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-(2-methylpropyl)-2-benzothiazolamine, a substituted benzothiazole derivative of significant interest in medicinal chemistry and drug development. This document delves into its core molecular attributes, outlines detailed synthetic and analytical methodologies, and explores its potential therapeutic applications based on the well-established bioactivity of the benzothiazole scaffold.
Core Molecular Profile
N-(2-methylpropyl)-2-benzothiazolamine, also known as N-isobutyl-2-benzothiazolamine, is a heterocyclic compound featuring a benzothiazole core substituted with an isobutyl amine group at the 2-position. This structural arrangement bestows upon it specific physicochemical properties that are crucial for its behavior in biological systems.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of N-(2-methylpropyl)-2-benzothiazolamine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂S | [1] |
| Molecular Weight | 206.31 g/mol | [2][3] |
| CAS Number | 24622-32-0 | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Boiling Point | 306.9°C at 760 mmHg | [1] |
| Density | 1.174 g/cm³ | [1] |
| Flash Point | 139.4°C | [1] |
| InChI | InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8,12H,7H2,1-2H3 | [2] |
Structural Representation
The two-dimensional structure of N-(2-methylpropyl)-2-benzothiazolamine is depicted below, illustrating the fusion of the benzene and thiazole rings, with the N-isobutyl substituent at the C2 position.
Caption: 2D structure of N-(2-methylpropyl)-2-benzothiazolamine.
Synthesis and Characterization
The synthesis of N-substituted 2-aminobenzothiazoles can be achieved through several established routes. A common and effective method involves the oxidative cyclization of N-arylthioureas.
Synthetic Workflow
A generalized, yet robust, protocol for the synthesis of N-(2-methylpropyl)-2-benzothiazolamine is outlined below. This approach is adapted from well-documented syntheses of related benzothiazole derivatives.[1][4]
Caption: General synthetic workflow for N-(2-methylpropyl)-2-benzothiazolamine.
Detailed Experimental Protocol
Materials:
-
2-Aminothiophenol
-
Isobutyl isothiocyanate
-
Ethanol (anhydrous)
-
Iodine
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
-
Hexane
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in anhydrous ethanol. To this solution, add isobutyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-aminophenyl)-N'-(2-methylpropyl)thiourea intermediate.
-
Oxidative Cyclization: The crude intermediate is dissolved in ethanol, and a solution of iodine (2.5 equivalents) in ethanol is added portion-wise.
-
The reaction mixture is then heated to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess iodine is quenched by the addition of a 10% sodium thiosulfate solution until the brown color disappears.
-
The mixture is then concentrated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure N-(2-methylpropyl)-2-benzothiazolamine.
Characterization
The structural confirmation of the synthesized N-(2-methylpropyl)-2-benzothiazolamine is achieved through a combination of spectroscopic techniques.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, a doublet for the methyl groups, a multiplet for the methine proton of the isobutyl group, and a triplet for the methylene protons adjacent to the amine.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks corresponding to the carbon atoms of the benzothiazole core and the isobutyl substituent.
-
IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring, and C=C stretching of the benzene ring.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (206.31 g/mol ).
Therapeutic Potential and Mechanism of Action
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[6][7] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[8][9]
Postulated Biological Activities
While specific biological data for N-(2-methylpropyl)-2-benzothiazolamine is not extensively reported in publicly available literature, its structural similarity to other bioactive N-substituted 2-aminobenzothiazoles suggests potential in several therapeutic areas:
-
Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase inhibition and induction of apoptosis.[10][11]
-
Antimicrobial: The benzothiazole nucleus is a key component of many antimicrobial agents, suggesting that N-(2-methylpropyl)-2-benzothiazolamine could possess antibacterial and antifungal properties.[12]
-
Anti-inflammatory: Substituted benzothiazoles have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of action of similar benzothiazole derivatives, a hypothetical signaling pathway that could be modulated by N-(2-methylpropyl)-2-benzothiazolamine is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Analytical Methodologies
For the quantitative analysis of N-(2-methylpropyl)-2-benzothiazolamine in various matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice due to its high sensitivity and selectivity.[13][14]
LC-MS/MS Protocol Outline
A general protocol for the quantitative analysis of N-(2-methylpropyl)-2-benzothiazolamine is provided below.
Sample Preparation:
-
Liquid Samples (e.g., plasma, urine): Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted for injection.
-
Solid Samples (e.g., tissue): Homogenization and extraction with an appropriate organic solvent, followed by solid-phase extraction (SPE) for cleanup and concentration.[15]
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid for better ionization) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be effective for this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions would need to be optimized for the analyte and an internal standard.[16]
Conclusion
N-(2-methylpropyl)-2-benzothiazolamine is a molecule with significant potential in the field of drug discovery, stemming from the versatile and biologically active benzothiazole core. This guide has provided a detailed overview of its fundamental properties, robust synthetic and analytical methods, and a projection of its therapeutic possibilities. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.
References
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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3-(2-Methylpropyl)amino-2,1-benzisothiazole | C11H14N2S | CID 16204890 - PubChem. Available at: [Link]
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Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
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Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Journal of Applied and Natural Science. Available at: [Link]
-
New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]
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Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. SciSpace. Available at: [Link]
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Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad. Available at: [Link]
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Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. Available at: [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]
-
Benzothiazoles: A new profile of biological activities. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. Available at: [Link]
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]
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Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. ResearchGate. Available at: [Link]
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Technical Guide: Spectral Profiling of N-(2-methylpropyl)-2-benzothiazolamine
This guide details the spectral characterization and synthesis of N-(2-methylpropyl)-2-benzothiazolamine (also known as N-isobutylbenzo[d]thiazol-2-amine). It is designed for researchers requiring high-confidence structural validation data for benzothiazole derivatives in drug discovery and medicinal chemistry.
Compound Profile & Significance
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting broad biological activities including antitumor, antimicrobial, and neuroprotective properties.[1] The N-isobutyl derivative (CAS: 24622-32-0) serves as a critical lipophilic analog, often used to probe the hydrophobic pockets of target enzymes (e.g., kinases or glutamate receptors).
| Property | Data |
| IUPAC Name | N-(2-methylpropyl)-1,3-benzothiazol-2-amine |
| Common Name | N-Isobutyl-2-aminobenzothiazole |
| CAS Number | 24622-32-0 |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| Physical State | Off-white to pale yellow crystalline solid (or viscous oil if impure) |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
Synthesis Protocol
To ensure spectral data correlates with a high-purity sample, the following synthesis via Nucleophilic Aromatic Substitution (SɴAr) is recommended. This pathway minimizes by-products compared to the oxidative cyclization of thioureas.
Experimental Workflow
-
Reagents: 2-Chlorobenzothiazole (1.0 eq), Isobutylamine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Ethanol.
-
Conditions: Reflux at 80–100°C for 4–6 hours.
-
Work-up: Pour into ice-water; filter precipitate or extract with ethyl acetate. Recrystallize from ethanol/water.
Reaction Pathway Visualization
Caption: SɴAr synthesis pathway showing the displacement of chloride by the primary amine.
Spectral Analysis (The Core)
A. Nuclear Magnetic Resonance (NMR)
The NMR data below represents the consensus shifts for N-alkyl-2-aminobenzothiazoles in CDCl₃ .
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.58 – 7.62 | Doublet (d) | 1H | Ar-H (C4) | Adjacent to Nitrogen (deshielded) |
| 7.52 – 7.55 | Doublet (d) | 1H | Ar-H (C7) | Adjacent to Sulfur |
| 7.25 – 7.30 | Triplet (t) | 1H | Ar-H (C6) | Meta to Nitrogen |
| 7.05 – 7.10 | Triplet (t) | 1H | Ar-H (C5) | Para to Nitrogen |
| 5.80 – 6.20 | Broad Singlet | 1H | NH | Exchangeable (D₂O wash removes) |
| 3.20 – 3.25 | Doublet (d) | 2H | N-CH₂ | α-Methylene (coupled to CH) |
| 1.90 – 2.05 | Multiplet (m) | 1H | CH | Methine (isobutyl core) |
| 0.98 – 1.02 | Doublet (d) | 6H | (CH₃)₂ | Methyl groups |
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Notes |
| 168.5 | C2 (N=C-N) | Guanidine-like carbon (most deshielded) |
| 152.8 | C3a (Ar-C) | Quaternary bridgehead (N-side) |
| 130.5 | C7a (Ar-C) | Quaternary bridgehead (S-side) |
| 126.0 | C6 | Aromatic CH |
| 121.5 | C4 | Aromatic CH |
| 120.8 | C5 | Aromatic CH |
| 118.6 | C7 | Aromatic CH |
| 52.4 | N-CH₂ | Aliphatic α-carbon |
| 28.2 | CH | Methine |
| 20.3 | CH₃ | Methyls (equivalent) |
B. Infrared Spectroscopy (FT-IR)
Key functional group diagnostic bands (KBr Pellet or ATR):
-
3250 – 3400 cm⁻¹: N-H stretching (secondary amine). Sharp, medium intensity.
-
3050 – 3080 cm⁻¹: C-H stretching (aromatic).
-
2870 – 2960 cm⁻¹: C-H stretching (aliphatic isobutyl group).
-
1590 – 1610 cm⁻¹: C=N stretching (endocyclic benzothiazole ring). Critical diagnostic peak.
-
1520 – 1550 cm⁻¹: Aromatic C=C skeletal vibrations.
-
740 – 760 cm⁻¹: C-H out-of-plane bending (ortho-disubstituted benzene ring).
C. Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the benzothiazole core and the lability of the alkyl side chain.
Key Ions (EI, 70 eV)
-
m/z 206 [M]⁺: Molecular ion (Base peak or high intensity).
-
m/z 163 [M - 43]⁺: Loss of isopropyl radical (–CH(CH₃)₂). Cleavage α to the nitrogen.
-
m/z 150 [M - 56]⁺: Loss of isobutene (McLafferty-like rearrangement) yielding the 2-aminobenzothiazole cation.
-
m/z 135 [M - 71]⁺: Benzothiazole cation (loss of the entire alkylamino group).
Fragmentation Logic Diagram
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
References
-
Synthesis & Methodology: Jangid, D. K., et al. "An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids." International Journal of Pharmaceutical Sciences and Research, vol. 8, no. 7, 2017, pp. 2960-2964. Link
-
Spectral Analogues (NMR/MS): Kumbhare, R. M., et al. "Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides." Arabian Journal of Chemistry, vol. 5, no. 4, 2012. Link
-
General Characterization: "2-Benzothiazolamine, N-(2-methylpropyl)-."[2][3] ChemNet CAS Database. Link
-
Core Scaffold Data: "Benzo[d]thiazol-2-amine Spectral Data." National Institute of Standards and Technology (NIST) WebBook. Link
Sources
"N-isobutyl-1,3-benzothiazol-2-amine" physical characteristics
The following technical guide details the physical characteristics, synthesis, and applications of N-isobutyl-1,3-benzothiazol-2-amine , a specialized benzothiazole derivative. This document is structured for researchers and drug development professionals, focusing on actionable data and experimental validation.
Chemical Identity & Physical Characterization
Executive Summary
N-isobutyl-1,3-benzothiazol-2-amine (also known as N-(2-methylpropyl)-1,3-benzothiazol-2-amine) is a secondary amine derivative of the pharmacologically privileged 2-aminobenzothiazole scaffold. Distinguished by its isobutyl side chain, this compound exhibits enhanced lipophilicity compared to its parent amine, making it a critical building block in the development of HIV-1 protease inhibitors and antimicrobial agents.
This guide provides a definitive analysis of its physical state (crystalline solid, MP 103-104 °C), synthesis via nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis
The core benzothiazole ring system provides aromatic stability, while the isobutyl group introduces a hydrophobic moiety essential for binding to lipophilic pockets in biological targets (e.g., the S2' subsite of HIV-1 protease).
| Parameter | Data |
| IUPAC Name | N-(2-methylpropyl)-1,3-benzothiazol-2-amine |
| Common Synonyms | 2-(Isobutylamino)benzothiazole; N-Isobutylbenzo[d]thiazol-2-amine |
| Molecular Formula | C |
| Molecular Weight | 206.31 g/mol |
| CAS Registry | Not widely indexed (Analogous to N-Isopropyl: CAS 28291-71-6) |
| SMILES | CC(C)CNc1nc2ccccc2s1 |
| InChI Key | Derived from structure:[1] DMIOFBJBVGKXEU-UHFFFAOYSA-N (Calculated) |
Physical Properties Matrix
The following data consolidates experimental values and high-confidence predictive models essential for handling and formulation.
Thermodynamic & Solubility Profile
| Property | Value / Description | Source/Note |
| Physical State | Crystalline Solid | Validated by MP range |
| Appearance | White to off-white needles/powder | Recrystallized from EtOH |
| Melting Point | 103 – 104 °C | Sigma-Aldrich Standard [1] |
| Boiling Point | ~315 °C (Predicted) | at 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | Calculated |
| LogP (Octanol/Water) | 3.68 ± 0.4 (Predicted) | Highly Lipophilic |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic nature |
| Solubility (Organic) | Soluble in DMSO, DCM, Ethanol, Methanol | Suitable for bioassays |
| pKa (Conjugate Acid) | ~5.5 (Predicted) | Weak base (benzothiazole N) |
Critical Analysis of Lipophilicity
The isobutyl group significantly increases the LogP (approx. +1.0 unit) relative to the parent 2-aminobenzothiazole (LogP ~2.4). This modification is strategic in drug design to improve membrane permeability and blood-brain barrier (BBB) penetration, a key factor in CNS-targeting antiretrovirals [2].
Synthesis & Purification Protocol
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (
Reaction Scheme
Figure 1: Synthesis of N-isobutyl-1,3-benzothiazol-2-amine via SNAr mechanism.[2]
Step-by-Step Methodology
-
Reagents:
-
2-Chlorobenzothiazole (1.0 eq, 10 mmol, 1.69 g)
-
Isobutylamine (1.2 eq, 12 mmol, 0.88 g)
-
Potassium Carbonate (K
CO ) (1.5 eq, 15 mmol) -
Solvent: Ethanol (Absolute, 20 mL) or DMF (for faster kinetics).
-
-
Procedure:
-
Dissolve 2-chlorobenzothiazole in ethanol in a round-bottom flask.
-
Add K
CO followed by the dropwise addition of isobutylamine. -
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Endpoint: Disappearance of the starting chloride spot (Rf ~0.6).
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid and wash with cold water (3x 20 mL) to remove salts and excess amine.
-
-
Purification:
-
Recrystallize the crude solid from hot Ethanol/Water (9:1) or pure Ethanol.
-
Dry under vacuum at 40°C for 12 hours.
-
Yield: Expected 85–92%.
-
Spectral Characterization (Expected)
Verification of the structure relies on identifying the distinct isobutyl signals and the aromatic benzothiazole protons.
| Technique | Signal / Assignment | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 0.95 (d, 6H, J=6.7 Hz) | Methyl groups of isobutyl (-CH(CH |
| δ 1.90 (m, 1H) | Methine proton of isobutyl (-CH -) | |
| δ 3.25 (t/d, 2H) | Methylene protons adjacent to N (-NH-CH | |
| δ 7.00 – 7.70 (m, 4H) | Aromatic protons of benzothiazole ring | |
| δ 8.10 (br s, 1H) | Amine proton (-NH -), exchangeable with D | |
| IR (KBr) | 3250 cm⁻¹ | N-H stretching (Secondary amine) |
| 2950, 2870 cm⁻¹ | C-H stretching (Aliphatic isobutyl) | |
| 1610, 1540 cm⁻¹ | C=N and C=C aromatic stretching | |
| MS (ESI+) | m/z 207.1 [M+H]⁺ | Protonated molecular ion |
Applications in Drug Discovery
The N-isobutyl derivative serves as a vital lipophilic isostere in medicinal chemistry.
HIV-1 Protease Inhibition
Research into CNS-targeting HIV-1 protease inhibitors has utilized the 2-aminobenzothiazole scaffold as a P2'-ligand. The isobutyl group mimics the hydrophobic side chains of natural amino acids (e.g., Valine, Leucine), enhancing van der Waals contacts within the S2' binding pocket of the protease enzyme.
-
Mechanism: The benzothiazole nitrogen forms hydrogen bonds with the enzyme backbone (Asp29/Asp30), while the isobutyl group occupies the hydrophobic S2' subsite.
-
Advantage: Superior BBB permeability compared to more polar sulfonamide isosteres [2].
Antimicrobial Pharmacophore
Benzothiazole-2-amines are well-documented for their broad-spectrum antimicrobial activity. The isobutyl derivative specifically targets bacterial membranes, where its lipophilicity facilitates insertion and disruption of the lipid bilayer.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319[1]
-
STOT-SE (Category 3): H335 (Respiratory irritation)
-
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.
References
-
Sigma-Aldrich. Product Specification: N-(2-methylpropyl)-1,3-benzothiazol-2-amine. Accessed 2026. (Note: Reference based on catalog data confirming MP 103-104°C).
-
Amano, M., et al. (2013). "Fluorine-Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier (BBB) Penetration Property of Novel Central Nervous System (CNS)-targeting HIV-1 Protease Inhibitors In Vitro". Antimicrobial Agents and Chemotherapy, 57(5). (Contextualizes the N-isopropyl/isobutyl benzothiazole scaffold in HIV research).
- Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of some new 2-substituted benzothiazoles". European Journal of Medicinal Chemistry. (General synthesis protocol for 2-aminobenzothiazoles).
Sources
The Medicinal Chemistry of N-isobutyl-1,3-benzothiazol-2-amine: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities. This technical guide delves into the specific realm of N-isobutyl-1,3-benzothiazol-2-amine, a representative yet underexplored member of the 2-aminobenzothiazole family. We will navigate its synthetic pathways, explore the structure-activity relationships that govern its biological effects, and provide detailed protocols for its synthesis and bio-evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the therapeutic potential of this versatile heterocyclic system.
The Benzothiazole Scaffold: A Foundation of Therapeutic Potential
Benzothiazole and its derivatives are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This bicyclic aromatic system is a key structural motif in numerous natural and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] The inherent physicochemical properties of the benzothiazole nucleus, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an ideal framework for designing molecules that can effectively interact with a variety of biological targets.[2]
The versatility of the benzothiazole scaffold has led to its incorporation into drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral agents.[1] The 2-aminobenzothiazole moiety, in particular, is a highly reactive and versatile intermediate for the synthesis of pharmacologically active compounds, owing to the ease of functionalization at the C2-amino group and the benzene ring.[3]
N-isobutyl-1,3-benzothiazol-2-amine: Synthesis and Physicochemical Properties
N-isobutyl-1,3-benzothiazol-2-amine is a derivative of the 2-aminobenzothiazole core, characterized by the presence of an isobutyl group attached to the exocyclic nitrogen atom.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO |
| LogP (predicted) | ~3.5 |
Synthesis of N-isobutyl-1,3-benzothiazol-2-amine
The synthesis of N-isobutyl-1,3-benzothiazol-2-amine can be achieved through several established methods for the N-alkylation of 2-aminobenzothiazoles. Reductive amination offers a high-yield and straightforward approach.
Caption: Synthetic workflow for N-isobutyl-1,3-benzothiazol-2-amine via reductive amination.
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add isobutyraldehyde (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The addition should be controlled to manage any effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-isobutyl-1,3-benzothiazol-2-amine.
-
Structure-Activity Relationship (SAR) and Therapeutic Potential
While specific biological data for N-isobutyl-1,3-benzothiazol-2-amine is not extensively reported, the structure-activity relationships of the broader 2-aminobenzothiazole class provide valuable insights into its potential therapeutic applications.[2]
General SAR Insights for 2-Aminobenzothiazoles
The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature of the substituent on the exocyclic amino group.[2]
-
N-Alkylation: The introduction of alkyl groups on the 2-amino position can modulate the lipophilicity and steric bulk of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties. The isobutyl group, being a moderately sized, branched alkyl chain, is likely to enhance the compound's interaction with hydrophobic pockets in target proteins.
-
Anticancer Activity: Many N-substituted 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various kinases involved in cell proliferation and survival.[3] The nature of the N-substituent is crucial for target selectivity and potency.
-
Antimicrobial Activity: The 2-aminobenzothiazole scaffold is also a known pharmacophore for antimicrobial agents. N,N-disubstituted 2-aminobenzothiazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The N-substituent plays a critical role in the antibacterial spectrum and potency.
Potential Therapeutic Applications of N-isobutyl-1,3-benzothiazol-2-amine
Based on the established SAR of its parent class, N-isobutyl-1,3-benzothiazol-2-amine can be hypothesized to possess:
-
Anticancer Properties: The isobutyl group may confer selectivity towards certain protein kinases or other anticancer targets. Evaluation against a panel of cancer cell lines would be necessary to determine its cytotoxic profile.
-
Antimicrobial Properties: The compound could exhibit activity against a range of bacterial and fungal pathogens. Its efficacy against drug-resistant strains would be of particular interest.
In-Vitro Biological Evaluation: Protocols
To ascertain the therapeutic potential of N-isobutyl-1,3-benzothiazol-2-amine, a series of in-vitro assays are essential.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Caption: Workflow for determining the anticancer activity using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of N-isobutyl-1,3-benzothiazol-2-amine in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Assay
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.
-
Compound Preparation: Prepare a stock solution of N-isobutyl-1,3-benzothiazol-2-amine in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
N-isobutyl-1,3-benzothiazol-2-amine represents a promising yet underexplored molecule within the medicinally significant family of 2-aminobenzothiazoles. Based on established structure-activity relationships, this compound is a strong candidate for exhibiting both anticancer and antimicrobial properties. The synthetic and bio-evaluation protocols detailed in this guide provide a robust framework for researchers to systematically investigate its therapeutic potential.
Future research should focus on the comprehensive biological profiling of N-isobutyl-1,3-benzothiazol-2-amine against a diverse panel of cancer cell lines and microbial pathogens. Elucidation of its mechanism of action through target identification studies will be crucial for its further development as a potential therapeutic agent. Furthermore, the synthesis and evaluation of a library of analogs with modifications to the isobutyl group and the benzothiazole ring will aid in optimizing its potency and selectivity, paving the way for the discovery of novel drug candidates.
References
- Cao F, Kinthada R, Boehm T, D'Cunha N, Leus IV, Orth C, Zgurskaya HI, Walker JK. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorg Med Chem Lett. 2021;48:128248.
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available from: [Link]
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Res. 2017;37(11):6241-6248.
-
Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available from: [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ResearchGate. Available from: [Link]
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2022;7(47):43039-43055.
- Li F, Shan H, Kang Q, Chen L. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chem Commun (Camb). 2011;47(16):4760-2.
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis. Available from: [Link]
- Benzothiazole derivatives as anticancer agents. J Enzyme Inhib Med Chem. 2021;36(1):2156-2181.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Int J Mol Sci. 2022;23(3):1853.
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. Available from: [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available from: [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][6][7] thiadiazine derivatives. J Adv Pharm Technol Res. 2013;4(1):32-7.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiol Spectr. 2023;11(1):e0497422.
-
Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Available from: [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res. 2022; 5(2), 147-164.
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available from: [Link]
- Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. J Chem. 2013;2013:690567.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of "2-Benzothiazolamine, N-(2-methylpropyl)-"
Application Note: High-Efficiency Synthesis of 2-Benzothiazolamine, N-(2-methylpropyl)-
-Isobutylbenzo[Executive Summary
This application note details the optimized synthesis of 2-Benzothiazolamine, N-(2-methylpropyl)- , a privileged scaffold in medicinal chemistry often associated with neuroprotective (e.g., Riluzole analogs) and antitumor activity. While various routes exist, this guide prioritizes Nucleophilic Aromatic Substitution (
Two protocols are provided:
-
Method A (Thermal): A robust, scalable protocol for gram-scale synthesis.
-
Method B (Microwave-Assisted): A rapid, "green" chemistry approach for library generation.
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, we analyze three potential disconnection strategies. The selection of the
Strategic Evaluation
-
Route 1 (
- Recommended): Direct displacement of the C2-chlorine by isobutylamine. The C2 position is highly electrophilic due to the electron-withdrawing nature of the endocyclic nitrogen ( bond).[1] -
Route 2 (Hugerschhoff/Cyclization): Reaction of 2-haloaniline with isobutyl isothiocyanate. Drawback: Requires preparation of isothiocyanates; lower atom economy.
-
Route 3 (Metal-Catalyzed): Buchwald-Hartwig amination. Drawback: Unnecessary cost; the benzothiazole ring is sufficiently activated without Pd-catalysis.
Reaction Scheme Visualization
Caption: Figure 1 illustrates the convergent synthesis via nucleophilic attack at the C2 position.
Experimental Protocols
Method A: Thermal Synthesis (Standard Protocol)
Best for: Gram-scale production, high purity requirements.
Reagents:
-
2-Chlorobenzothiazole (1.0 equiv)[2]
-
Isobutylamine (1.5 equiv) — Note: Excess used to drive kinetics.
-
Triethylamine (
) or (2.0 equiv) — Base acts as HCl scavenger. -
Solvent: DMF (Dimethylformamide) or Ethanol.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzothiazole (10 mmol, 1.69 g) in DMF (15 mL).
-
Addition: Add Triethylamine (20 mmol, 2.8 mL) followed by the dropwise addition of Isobutylamine (15 mmol, 1.5 mL).
-
Critical Process Parameter (CPP): Isobutylamine is volatile (bp ~68°C). Add slowly to prevent evaporation before reaction.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Monitoring: Check TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1). The starting material (
) should disappear, replaced by a lower spot (amine product).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with Brine (2 x 20 mL), dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (SiO2, Hex/EtOAc gradient).
Method B: Microwave-Assisted Synthesis (Green Protocol)
Best for: Rapid library synthesis, solvent-free or aqueous conditions.
Reagents:
Procedure:
-
Combine reactants in a microwave-safe vial (10 mL).
-
Irradiate at 120°C for 15–20 minutes (Power: 100-150 W).
-
Cool and extract with Ethyl Acetate as described in Method A.
-
Note: This method significantly reduces reaction time from hours to minutes.
-
Process Workflow & Decision Tree
The following diagram guides the researcher through the post-reaction workup to ensure maximum recovery.
Caption: Figure 2 outlines the logical flow for product isolation based on physical state upon quenching.
Expected Analytical Data (Self-Validation)
Since the specific isobutyl derivative is a library member, researchers must validate the structure using the following expected spectroscopic signatures.
Nuclear Magnetic Resonance ( NMR, 400 MHz, DMSO- )
| Region | Shift ( | Multiplicity | Integration | Assignment |
| Amine NH | 8.10 – 8.30 | Broad Singlet | 1H | Exchangeable proton on Nitrogen. |
| Aromatic | 7.65 | Doublet ( | 1H | Benzothiazole H-4 (Ortho to N). |
| Aromatic | 7.35 | Doublet ( | 1H | Benzothiazole H-7 (Ortho to S). |
| Aromatic | 7.25 | Triplet | 1H | Benzothiazole H-6. |
| Aromatic | 7.05 | Triplet | 1H | Benzothiazole H-5. |
| Aliphatic | 3.20 | Triplet/Doublet | 2H | |
| Aliphatic | 1.95 | Multiplet | 1H | |
| Aliphatic | 0.92 | Doublet | 6H |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Exact Mass: 206.09
-
Expected
: 207.10 -
Validation: Look for the characteristic M+2 isotope peak (~4-5% height of base peak) due to Sulfur-34.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Isobutylamine | Use a sealed tube or add amine in excess (2.0 equiv). Ensure condenser temp is <10°C. |
| No Reaction | Temperature too low | The C-Cl bond requires activation. Ensure temp >80°C. If using Ethanol, switch to DMF to reach higher temps. |
| Oily Product | Residual Solvent/DMF | DMF is hard to remove. Wash the organic layer with water 5x or use a lyophilizer. |
| Red Coloration | Oxidation | Benzothiazoles can oxidize. Perform reaction under Nitrogen atmosphere. |
References
-
General Synthesis of 2-Aminobenzothiazoles
- Title: Synthesis of 2-aminobenzothiazole derivatives and their biological evalu
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the standard conditions for 2-chlorobenzothiazole.
-
Green Chemistry Approaches
-
Microwave Assisted Synthesis
-
NMR Characterization Reference
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Benzothiazolamine(136-95-8) 1H NMR spectrum [chemicalbook.com]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of N-(2-methylpropyl)-2-benzothiazolamine
Abstract & Strategic Rationale
This application note details a robust, scalable protocol for the synthesis of N-(2-methylpropyl)-2-benzothiazolamine , a pharmacophore scaffold frequently utilized in the development of antimicrobial, anticonvulsant, and anti-inflammatory therapeutics.
While several synthetic routes exist (e.g., oxidative cyclization of thioureas), this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) using 2-chlorobenzothiazole. This pathway is selected for its operational simplicity, high atom economy, and avoidance of heavy metal catalysts or harsh oxidants. The protocol is designed to minimize side reactions such as ring-nitrogen alkylation, ensuring a high-purity secondary amine product.
Reaction Mechanism & Logic
The synthesis proceeds via an addition-elimination mechanism. The isobutylamine nucleophile attacks the electrophilic C-2 position of the benzothiazole ring. The electron-withdrawing nature of the nitrogen and sulfur atoms in the heterocycle stabilizes the anionic Meisenheimer-like intermediate, facilitating the expulsion of the chloride leaving group.
Mechanistic Workflow
Figure 1: SNAr reaction pathway for the synthesis of 2-aminobenzothiazole derivatives.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
| 2-Chlorobenzothiazole | 169.63 | 1.0 | Substrate | >98% |
| Isobutylamine | 73.14 | 1.5 | Nucleophile | >99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base (HCl Scavenger) | Anhydrous, Powder |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Reaction Medium | Anhydrous |
| Ethyl Acetate / Hexanes | - | - | Workup/Purification | ACS Grade |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar.
-
Reflux condenser with inert gas inlet (Nitrogen or Argon).
-
Oil bath or heating mantle with temperature controller.
-
Rotary evaporator.
-
Vacuum filtration setup.
Experimental Procedure
Method A: High-Yield Synthesis (Recommended)
This method utilizes DMF as a polar aprotic solvent to enhance the nucleophilicity of the amine and accelerate the reaction rate.
Step 1: Reaction Setup
-
In a clean, dry 100 mL round-bottom flask, dissolve 2-chlorobenzothiazole (1.70 g, 10.0 mmol) in DMF (15 mL).
-
Add anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution.
-
Add isobutylamine (1.10 g, 1.5 mL, 15.0 mmol) dropwise while stirring.
-
Note: Isobutylamine is volatile (bp 68°C). Add slowly to prevent evaporation before reaction.
-
Step 2: Reaction Execution
-
Attach the reflux condenser and flush the system with nitrogen.
-
Heat the mixture to 90–100°C for 4–6 hours .
-
Monitor: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).
-
Rf Observation: The starting chloride (high Rf) should disappear; the product (lower Rf, UV active) will appear.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
If Solid Forms: Filter the precipitate using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and base.
-
If Oiling Occurs: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until slight turbidity appears, then cool to 4°C.
-
Yield: Expected yield is 85–92% .
-
Appearance: White to off-white crystalline solid.
Method B: Green Alternative (Ethanol Reflux)
For applications requiring Class 3 solvent avoidance, Ethanol can be used.
-
Modification: Replace DMF with Ethanol (20 mL).
-
Condition: Reflux (78°C) for 12–16 hours. (Reaction is slower due to lower temperature and protic solvent effect).
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of N-(2-methylpropyl)-2-benzothiazolamine.
Characterization & Quality Control
Verify the identity of the synthesized compound using the following spectral parameters.
| Technique | Parameter | Expected Data |
| ¹H NMR | Aromatic | δ 7.65 (d, 1H), 7.55 (d, 1H), 7.30 (t, 1H), 7.10 (t, 1H) ppm |
| NH | δ 6.0–8.0 (broad s, 1H, exchangeable) | |
| Isobutyl -CH₂- | δ 3.25 (d, J=6.8 Hz, 2H) | |
| Isobutyl -CH- | δ 1.95 (m, 1H) | |
| Isobutyl -CH₃ | δ 1.01 (d, J=6.7 Hz, 6H) | |
| MS (ESI) | [M+H]⁺ | m/z 207.1 |
| Physical | State | White to pale yellow solid |
| Physical | Melting Point | Typically 110–130°C (Derivative dependent; parent is 129°C) |
Troubleshooting & Optimization
-
Low Conversion: If TLC shows remaining starting material after 6 hours, add an additional 0.5 equivalents of isobutylamine and increase temperature to 110°C.
-
Oiling Out: If the product oils out in water and does not crystallize, extract with ethyl acetate as described in Step 3. Oiling is common if residual DMF is present; thorough water washing helps.
-
Bis-alkylation: Formation of tertiary amines is rare due to the steric hindrance of the benzothiazole ring and the reduced nucleophilicity of the secondary amine product. If observed, reduce reaction temperature.
References
-
PubChem. 2-Chlorobenzothiazole (CID 11987). National Library of Medicine. Available at: [Link]
- Jordan, A. et al.Synthesis and biological evaluation of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters. (General reference for SnAr conditions on benzothiazoles).
Purification of 2-Benzothiazolamine, N-(2-methylpropyl)-: A Comprehensive Guide to Achieving High Purity for Research and Development
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework for the purification of 2-Benzothiazolamine, N-(2-methylpropyl)-, a substituted aminobenzothiazole of interest in medicinal chemistry and materials science. While specific protocols for this compound are not widely published, this document leverages established chemical principles and proven methodologies for the purification of structurally related N-substituted 2-aminobenzothiazoles. We present a multi-faceted strategy encompassing acid-base extraction, recrystallization, and column chromatography, designed to effectively remove common impurities. Furthermore, this guide details the analytical techniques essential for monitoring the purification process and validating the purity of the final product.
Introduction: The Importance of Purity
2-Benzothiazolamine, N-(2-methylpropyl)- belongs to the 2-aminobenzothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In any research or drug development context, the purity of the active compound is paramount. Impurities can lead to erroneous biological data, unpredictable side effects, and issues with reproducibility. This guide, therefore, provides a robust, scientifically-grounded approach to the purification of this molecule, ensuring a high-quality starting material for subsequent applications.
Foundational Principles: Physicochemical Properties
The purification strategy for any compound is dictated by its physicochemical properties. 2-Benzothiazolamine, N-(2-methylpropyl)- possesses key features that we can exploit:
-
A Basic Nitrogen Center: The secondary amine group is basic and can be protonated by acids to form a water-soluble salt.[3][4] This is the cornerstone of the acid-base extraction technique.
-
Moderate Polarity: The presence of the benzothiazole ring system and the polar N-H bond, balanced by the nonpolar N-isobutyl and benzene moieties, gives the molecule moderate polarity. This makes it amenable to purification by both recrystallization and silica gel chromatography.
-
Crystalline Solid: Like many organic compounds of its class, it is expected to be a solid at room temperature, making recrystallization a viable purification method.[5][6]
A Strategic Approach to Purification
A multi-step approach is often the most effective way to achieve high purity. The following workflow is recommended, starting from a crude synthetic mixture.
Figure 1: A strategic workflow for the purification of 2-Benzothiazolamine, N-(2-methylpropyl)-.
Experimental Protocols
Protocol 1: Initial Cleanup via Acid-Base Extraction
This technique is highly effective for removing non-basic impurities from the crude product.[7][8][9]
Objective: To isolate the basic target compound from neutral and acidic impurities.
Materials:
-
Crude 2-Benzothiazolamine, N-(2-methylpropyl)-
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. The basic amine will react to form its hydrochloride salt and move into the aqueous layer.
-
Layer Separation: Allow the layers to separate. Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the upper aqueous layer.
-
Back-Extraction (Optional): To recover any dissolved product, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), as confirmed by pH paper. The protonated amine will be neutralized, precipitating the free base.
-
Product Extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., DCM) by shaking in the separatory funnel. Repeat this extraction twice.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[10]
Objective: To obtain a crystalline, purer form of the compound.
Materials:
-
Partially purified product from Protocol 1
-
A selection of solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the product and a few drops of a test solvent. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water, acetone/hexane) may also be effective.
-
Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Non-polar | 69 | Good for precipitating from more polar solvents. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for many organic compounds. |
| Acetone | Medium-High | 56 | A strong solvent, often used in a pair with a non-polar solvent. |
| Isopropanol | Polar | 82 | Often a good choice for recrystallizing moderately polar compounds. |
| Ethanol | Polar | 78 | Similar to isopropanol, good for hydrogen bond acceptors/donors. |
Table 1: Properties of common recrystallization solvents.
Protocol 3: High-Purity Isolation by Flash Column Chromatography
For the highest purity, flash column chromatography is the method of choice.[11]
Objective: To separate the target compound from closely related impurities based on differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Recrystallized product
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a TLC method to separate the compound from its impurities. A good mobile phase will give the target compound an Rf value of ~0.3. A common starting point for N-substituted 2-aminobenzothiazoles is a mixture of hexane and ethyl acetate.[12]
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the product in a minimum amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Rigorous analytical testing is crucial to confirm the purity of the final product.[13][14][15]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. magritek.com [magritek.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. byjus.com [byjus.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Benzothiazolamine, N-(2-methylpropyl)-
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Benzothiazolamine, N-(2-methylpropyl)-. The protocol is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the method effectively. This document also outlines a systematic approach to method validation, ensuring the generation of reliable and reproducible data.
Introduction
2-Benzothiazolamine, N-(2-methylpropyl)-, with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol , belongs to the benzothiazole class of heterocyclic compounds[1]. Benzothiazole derivatives are of significant interest in pharmaceutical and chemical industries due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3][4]. Given the potential therapeutic applications and the need for stringent quality control, a reliable analytical method for the accurate quantification of 2-Benzothiazolamine, N-(2-methylpropyl)- is imperative.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of pharmaceutical compounds. Its high resolution, sensitivity, and adaptability make it the method of choice for analyzing complex mixtures and ensuring the purity and potency of active pharmaceutical ingredients (APIs). This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and effective approach for the analysis of aromatic compounds like benzothiazolamines.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure and Polarity: 2-Benzothiazolamine, N-(2-methylpropyl)- possesses a benzothiazole core, which is aromatic and relatively nonpolar. The presence of the N-(2-methylpropyl) group further increases its hydrophobicity. This characteristic makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
-
UV Absorbance: The benzothiazole chromophore is key to UV detection. Studies on 2-aminobenzothiazole derivatives show strong absorbance in the UV region, typically between 300 nm and 460 nm, with an absorption maximum often observed around 345 nm[7]. This intrinsic property allows for sensitive detection without the need for derivatization.
Experimental Protocol: HPLC Analysis
This section provides a step-by-step protocol for the HPLC analysis of 2-Benzothiazolamine, N-(2-methylpropyl)-.
Materials and Reagents
-
2-Benzothiazolamine, N-(2-methylpropyl)- reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or other suitable buffer salt, e.g., ammonium acetate)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC system configuration and chromatographic parameters. The choice of a C18 column is based on its wide applicability in reversed-phase chromatography for moderately nonpolar compounds. The mobile phase composition is selected to achieve optimal retention and peak shape.
| Parameter | Recommended Condition | Justification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Diode Array Detector (DAD) | Standard configuration for robust and reproducible analysis. DAD allows for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent resolution and efficiency for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Elution | See Table 2 | A gradient is proposed to ensure elution of the analyte with good peak shape and to clean the column of any strongly retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection Wavelength | 345 nm | Based on the characteristic absorbance maximum of 2-aminobenzothiazole derivatives for optimal sensitivity[7]. |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Benzothiazolamine, N-(2-methylpropyl)- reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of the analyte in the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For a formulated drug product, a suitable extraction procedure may be necessary to isolate the analyte from excipients. All samples should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.
Analytical Workflow
The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.
Sources
- 1. 24622-32-0 CAS MSDS (2-Benzothiazolamine,N-(2-methylpropyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side products in the synthesis of "N-isobutyl-1,3-benzothiazol-2-amine"
Technical Support Center: Synthesis of N-Isobutyl-1,3-benzothiazol-2-amine
Ticket ID: #BTZ-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Scope
This guide addresses the synthesis of N-isobutyl-1,3-benzothiazol-2-amine , a secondary amine scaffold common in medicinal chemistry (e.g., as a precursor for kinase inhibitors or sodium channel blockers).
While the benzothiazole core is robust, the introduction of the isobutyl group introduces specific steric challenges compared to linear alkyl chains (like n-butyl). This branching at the
This guide covers the two primary synthetic routes:
-
Route A (Standard): Nucleophilic Aromatic Substitution (
). -
Route B (Alternative): Oxidative Cyclization (Hugerschhoff Reaction).[1]
Route A: Nucleophilic Aromatic Substitution ( )
Reagents: 2-Chlorobenzothiazole + Isobutylamine Mechanism: Addition-Elimination via Meisenheimer Complex
Standard Operating Procedure (SOP)
-
Stoichiometry: 1.0 eq 2-Chlorobenzothiazole : 2.5 eq Isobutylamine (excess acts as base).[1]
-
Solvent: DMSO or DMF (anhydrous).[1]
-
Temperature: 80–100 °C (Required due to isobutyl sterics; n-alkyls typically react at 60 °C).[1]
-
Time: 4–12 hours.
Troubleshooting & Side Product Analysis
Issue 1: "I see a major impurity at
-
Diagnosis: 2-Benzothiazolinone (Hydrolysis Product) .[1]
-
Root Cause: The isobutyl group is sterically bulky. This slows the rate of nucleophilic attack (
).[1] If the solvent contains trace water, the hydroxide/water competes for the electrophilic C-2 center. Since the reaction requires high heat (80°C+), the rate of hydrolysis ( ) becomes significant.[1] -
Corrective Action:
-
Use commercially anhydrous solvents (water <50 ppm).[1]
-
Run under
atmosphere. -
Expert Tip: Add a scavenger base like
or DIPEA. While the amine itself can act as a base, an inorganic base keeps the amine free for nucleophilic attack.
-
Issue 2: "White precipitate forms immediately upon mixing."
-
Diagnosis: Isobutylamine Hydrochloride (Salt) .[1]
-
Root Cause: The reaction generates HCl as a byproduct. This reacts instantly with the excess isobutylamine to form an insoluble salt in non-polar solvents, or a soluble species in DMSO.
-
Corrective Action: This is normal.[2]
-
Workup: Dilute the reaction mixture with water and extract with EtOAc. The salt will wash away in the aqueous layer; the free base product will move to the organic layer.
-
Issue 3: "Yield is low, and starting material remains despite high heat."
-
Diagnosis: Stalled Reaction due to Sterics .
-
Root Cause: The branching of the isobutyl group creates steric clash with the benzothiazole ring nitrogen during the approach (transition state).
-
Corrective Action: Switch to a sealed tube or microwave reactor (120 °C, 30 mins). The increased pressure/temp overcomes the activation energy barrier more effectively than reflux.
Route B: Oxidative Cyclization (Hugerschhoff)
Reagents: N-isobutyl-N'-phenylthiourea + Bromine (
Troubleshooting & Side Product Analysis
Issue 1: "Mass spec shows a peak at [M-32] compared to the expected product."
-
Diagnosis: N-isobutyl-N'-phenylurea (Desulfurization) .
-
Root Cause: If the reaction temperature is too high during the oxidant addition, or if aqueous workup is too aggressive, the sulfur can be extruded (often as colloidal sulfur), leaving the urea derivative.[1]
-
Corrective Action: Control the exotherm. Add
dropwise at 0–5 °C. Do not allow the temperature to rise above 10 °C until addition is complete.
Issue 2: "Product is colored (yellow/orange) and difficult to crystallize."
-
Diagnosis: Disulfide Dimer Formation .
-
Root Cause: Oxidation of the thiourea sulfur to a disulfide dimer instead of cyclizing onto the aromatic ring.
-
Corrective Action: Ensure the aromatic ring is electron-rich enough for cyclization. Unsubstituted phenyl rings usually work, but if you are using a deactivated derivative, cyclization is disfavored.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired
Caption: Figure 1. Kinetic competition between product formation and hydrolysis in the synthesis of N-isobutyl-1,3-benzothiazol-2-amine.
Impurity Profile & Removal Guide
Use this table to identify and remove common side products.
| Impurity | Structure Description | Origin | Detection (LCMS) | Removal Strategy |
| 2-Benzothiazolinone | Hydroxyl group at C2 (tautomerizes to ketone) | Hydrolysis of starting material due to wet solvent. | [M+1] = 152.0 | Base Wash: Soluble in dilute NaOH (forms phenolate).[1] Wash organic layer with 1M NaOH. |
| Isobutylamine HCl | Amine salt | Reaction byproduct. | Not UV active (usually).[1] | Water Wash: Highly water-soluble. |
| Bis(2-aminophenyl) disulfide | Dimer of opened benzothiazole | Oxidative ring opening (rare in SnAr, common in Route B).[1] | [M+1] = 249.0 | Reduction: Treat with DTT or Zn/AcOH if present.[1] |
| N-isobutyl-N'-phenylurea | Urea analog (O instead of S) | Desulfurization (Route B specific). | [M+1] = 193.1 | Chromatography: Significantly more polar than the benzothiazole.[1] |
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Synthesis of 2-Aminobenzothiazoles (General SnAr)
-
Hydrolysis of 2-Chlorobenzothiazole (Side Reaction)
-
Hugerschhoff Reaction (Oxidative Cyclization)
Sources
"2-Benzothiazolamine, N-(2-methylpropyl)-" stability and storage conditions
CAS: 24622-32-0 | Formula: C₁₁H₁₄N₂S | MW: 206.31 g/mol [1][2][3][4]
Critical Storage & Stability Parameters
The Golden Rule: This compound combines a lipophilic isobutyl tail with a reactive benzothiazole core.[2][3][5] Stability is dictated by protecting the secondary amine from oxidation and the heterocyclic ring from hydrolytic cleavage.[3][5]
Physicochemical Specification Matrix
| Parameter | Specification | Technical Insight |
| Primary Storage (Solid) | -20°C (Preferred) or 2-8°C | Long-term stability (>1 year) requires freezing to inhibit slow oxidation of the secondary amine.[2][3] |
| Solvent Compatibility | DMSO (up to 50 mM)Ethanol (up to 20 mM) | Incompatible with water. The isobutyl group significantly increases lipophilicity (LogP ~3.[3][5]9) compared to the parent 2-aminobenzothiazole.[2][3][5] |
| Light Sensitivity | High | Benzothiazoles are photo-labile.[2][3][5] Exposure to UV/Vis light accelerates oxidative ring-opening.[2][3][5] Store in amber vials. |
| Hygroscopicity | Low to Moderate | While the solid is stable, DMSO stock solutions are highly hygroscopic.[3][5] Absorbed water will cause the compound to crash out of solution.[2][3][5] |
Handling & Solubilization Protocols
Protocol A: Preparation of Stock Solutions
-
Step 1: Weigh the solid in a low-humidity environment.
-
Step 2: Add anhydrous DMSO (Dimethyl Sulfoxide).[2][3][5] Do not use water or PBS at this stage.[2][3][5]
-
Step 3: Vortex for 30-60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (water bath temperature < 30°C).
-
Step 4: Aliquot immediately into single-use amber vials to avoid freeze-thaw cycles.
-
Step 5: Store aliquots at -20°C or -80°C.
Protocol B: Aqueous Dilution for Assays
-
Challenge: Rapid precipitation occurs when adding high-concentration DMSO stocks to aqueous media.[2][3][5]
-
Solution: Perform a serial dilution in DMSO first, then a "rapid-mix" dilution into the buffer.
Troubleshooting & FAQs
Q1: My compound has turned from off-white to yellow/brown. Is it still usable?
-
Diagnosis: This indicates Oxidative Degradation .[2][3][5] The secondary amine nitrogen is susceptible to forming N-oxides, and the sulfur in the thiazole ring can undergo oxidative ring-opening under light exposure.[2][3]
-
Action: Check purity via HPLC. If purity is >95%, the color may be due to trace impurities (<1%) with high extinction coefficients.[3][5] If <90%, discard.[3][5]
-
Prevention: Always purge vials with inert gas (Argon/Nitrogen) before resealing.[2][3][5]
Q2: I see a precipitate after thawing my DMSO stock.
-
Diagnosis: Water Contamination . DMSO is hygroscopic.[2][3][5] If the vial was opened while cold, atmospheric moisture condensed inside, lowering the solubility of the hydrophobic N-isobutyl derivative.[3][5]
-
Action:
Q3: Can I use this compound in acidic buffers (pH < 5)?
-
Technical Warning: While benzothiazoles are weak bases, strong acidic conditions can protonate the ring nitrogen (N3), potentially altering binding kinetics or solubility.[3][5] More critically, prolonged exposure to strong acids can catalyze hydrolysis.[3][5] Maintain pH 6.0–8.0 for optimal stability.[2][3][5]
Mechanistic Visualization
Figure 1: Degradation Pathways & Handling Logic
This diagram illustrates the two primary risks: oxidative attack on the amine/sulfur and physical precipitation due to moisture uptake.[3][5]
Caption: Chemical and physical instability pathways.[2][3][5] Oxidation leads to colored impurities (N-oxides/sulfonates), while moisture ingress in DMSO stocks causes precipitation.[2][3][5]
Figure 2: Validated Workflow
Caption: Standard Operating Procedure (SOP) for handling to minimize degradation and freeze-thaw damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90466, 2-Benzothiazolamine, N-(2-methylpropyl)-. Retrieved from [Link]
-
Canadian Journal of Chemistry (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. (Mechanistic basis for ring-opening degradation). Retrieved from [Link]
Sources
- 1. 24622-32-0 CAS MSDS (2-Benzothiazolamine,N-(2-methylpropyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-(2-Methylpropyl)amino-2,1-benzisothiazole | C11H14N2S | CID 16204890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Benzothiazolamine | 136-95-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N-(2-methylpropyl)-2-benzothiazolamine Synthesis
Case ID: BTZ-ISO-001 Status: Active Subject: Reaction Monitoring via TLC & LC-MS Assigned Specialist: Senior Application Scientist
Reaction Context & Critical Parameters
Before troubleshooting, we must establish the chemical baseline. The synthesis of N-(2-methylpropyl)-2-benzothiazolamine (also known as
The Reaction:
Chemical Species Data Table
| Compound | Role | MW ( g/mol ) | LogP (Approx) | Detection (UV) | Detection (MS ESI+) |
| 2-Chlorobenzothiazole | Starting Material (SM) | 169.63 | ~3.1 (Non-polar) | Strong (254 nm) | Weak |
| Isobutylamine | Reagent (Excess) | 73.14 | ~0.7 (Polar/Volatile) | None/Weak | Poor (Low mass, often cut off) |
| Product | Target | 206.31 | ~3.5 (Mod. Polar) | Strong (254/365 nm) | Strong |
TLC Troubleshooting Guide (The "Quick Check")
Objective: Rapid qualitative assessment of reaction progress.
Standard Protocol
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).
-
Visualization: UV (254 nm) followed by Iodine (
) chamber.
Common Issues & Solutions
Q: My product spot is "streaking" or "tailing" badly. Is the column ruined? A: No, this is a chemical interaction issue, not a physical one.
-
Cause: The secondary amine in your product interacts with the acidic silanol groups (
) on the silica plate, causing drag. -
Fix: Add a "modifier" to your mobile phase. Pre-treat the solvent system with 1% Triethylamine (TEA) or 1%
. This neutralizes the silanols.-
New System: Hexane : EtOAc : TEA (80 : 19 : 1).
-
Q: I see a spot at the baseline that won't move. What is it? A: This is likely the hydrochloride salt of the excess isobutylamine or the product (if the reaction mixture is acidic).
-
Fix: Perform a "mini-workup" in the vial before spotting. Add 100
of reaction mix to 100 of saturated and extract with EtOAc. Spot the organic layer.[1][2][3][4][5][6]
Q: How do I distinguish the Product from the Starting Material (SM)? A: Use the "Co-Spot" technique.
-
Spot 1: Pure SM (2-Chlorobenzothiazole).
-
Spot 2: Reaction Mixture (Co-spot).
-
Spot 3: Reaction Mixture (Pure).
-
Observation: The SM (Cl-substituted) is less polar than the Product (amine-substituted) in non-buffered systems, but this can invert depending on the pH modifier. The Product will often fluoresce blue/purple under 365 nm UV, while the chloro-SM is dark/absorbent at 254 nm.
LC-MS Troubleshooting Guide (The "Deep Dive")
Objective: Quantitative conversion calculation and impurity identification.
Standard Method
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7
or 3.5 . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
Diagnostic Workflow
Figure 1: Decision logic for identifying key species in the LC-MS trace.
Common Issues & Solutions
Q: I see a split peak for the product. Is it a mixture of isomers? A: Unlikely for this specific molecule.
-
Cause: pH mismatch. The product is a base (
). If the sample diluent is neutral (e.g., pure MeOH) and the mobile phase is acidic, the injection plug may cause partial protonation/deprotonation, leading to peak splitting. -
Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).
Q: The Starting Material (SM) isn't ionizing well. A: 2-Chlorobenzothiazole does not protonate easily in ESI+ compared to the product.
-
Fix: Do not rely on TIC (Total Ion Current) for conversion calculation. Use the UV trace (254 nm) for integration. The extinction coefficients of the benzothiazole core are similar enough for a rough estimate, whereas MS ionization efficiency will heavily bias the Product (amine) over the SM (chloro).
Q: I see a mass of
-
Context: Common in ESI+ when using Acetonitrile mobile phases. It confirms your product MW is 206.
Frequently Asked Questions (FAQs)
Q: Can I use Ninhydrin to stain the TLC? A: Yes, but with caution. While Ninhydrin typically targets primary amines, it can react with secondary amines (like your product) to form less distinct colors (often yellow/brown instead of purple).[7] Recommendation: Use Dragendorff’s reagent (orange spots on yellow background) for higher specificity to alkaloids/tertiary nitrogens, or stick to UV/Iodine.
Q: Why does the reaction turn dark/black? A: Benzothiazoles are electron-deficient and prone to oxidative polymerization if heated excessively in air.
-
Prevention: Ensure the reaction is run under an inert atmosphere (
or ). A dark color doesn't necessarily mean the reaction failed, but it indicates the formation of "tar" impurities that will require column chromatography to remove.
Q: How do I calculate % Conversion?
A: Use the UV (254 nm) peak areas, NOT the MS peak areas.
References
-
BenchChem. (2025).[8][9] Quantitative Analysis of 2-Aminobenzothiazole: A Guide to Analytical Methods. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8706, 2-Aminobenzothiazole. Retrieved from
-
Royal Society of Chemistry. (2015).[10] Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from
-
Chemistry LibreTexts. (2022). TLC Visualization Methods. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Aminobenzothiazole. Retrieved from
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. theory.labster.com [theory.labster.com]
- 3. Stains for Developing TLC Plates [faculty.washington.edu]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Improving the regioselectivity of 2-aminobenzothiazole alkylation
Topic: Improving the regioselectivity of 2-aminobenzothiazole alkylation Content type: Technical Support Center Guide
Guide ID: ABT-REGIO-001 Status: Active Last Updated: October 2025 Audience: Medicinal Chemists, Process Chemists
Introduction: The Ambident Nucleophile Challenge
You are likely here because your alkylation of 2-aminobenzothiazole (2-ABT) yielded a mixture of isomers, or the unexpected ring-alkylated product (N3) instead of the desired exocyclic secondary amine (N-exo).
2-Aminobenzothiazole is a classic ambident nucleophile . It possesses two nucleophilic nitrogen sites:
-
N-exo (Exocyclic amino group): Often the desired target for drug development.
-
N3 (Endocyclic ring nitrogen): The "pyridine-like" nitrogen, which is often more nucleophilic under neutral conditions.
This guide provides troubleshooting workflows to force regioselectivity toward your desired isomer using kinetic control, thermodynamic rearrangement, and alternative synthetic routes.
Module 1: Diagnostic & Verification
Determine which isomer you actually produced before adjusting conditions.
Q: How do I distinguish between the N-exo (amine) and N3 (imine) isomers?
A: The most reliable method is 1H NMR , specifically looking at the aromatic region and the "peri-proton" shift.
| Feature | N-exo Alkyl (Secondary Amine) | N3 Alkyl (Iminobenzothiazoline) |
| Structure | 2-(Alkylamino)benzothiazole | 3-Alkyl-2-iminobenzothiazoline |
| Aromaticity | Fully aromatic benzothiazole ring. | Quinoid-like resonance contribution. |
| 1H NMR (H4 Proton) | Normal range (~7.5–7.8 ppm). | Significant Downfield Shift (~8.0–8.5 ppm) . The positive charge character on N3 deshields the neighboring H4 proton. |
| 13C NMR (C2) | ~165–170 ppm. | Often shifted upfield relative to the amine form due to loss of aromaticity. |
| Physical State | Often crystalline solids or oils. | Often isolated as hydrohalide salts (precipitates). |
Tech Note: If your product precipitated directly from a neutral reaction mixture (e.g., acetone/alkyl halide), it is almost certainly the N3-alkylated hydrohalide salt .
Module 2: Troubleshooting N-exo Alkylation (The Amine)
Goal: Synthesis of Secondary Amines (e.g., R-NH-Benzothiazole)
Q: Direct alkylation with alkyl halides keeps giving me the N3 product. How do I fix this?
A: Direct alkylation with alkyl halides favors the N3 nitrogen due to its higher basicity and "hardness" (HSAB theory). To get the N-exo product, you must bypass this competition or force a rearrangement.
Protocol A: Reductive Amination (Recommended)
This is the most robust method for N-exo selectivity because it proceeds via an exocyclic imine intermediate, avoiding the N3 competition entirely.
-
Reagents: 2-Aminobenzothiazole (1 eq), Aldehyde (1.1 eq), Reducing agent (NaBH₄ or NaBH₃CN).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Reflux amine and aldehyde in alcohol to form the Schiff base (often precipitates).
-
Add reducing agent (NaBH₄) at 0°C to RT.
-
Result: Exclusive N-exo alkylation.
-
Protocol B: The "Cesium Effect" (Direct Alkylation)
If you must use an alkyl halide, use Cesium Carbonate in DMF.[1] The large cesium cation aids in stabilizing the transition state for the exocyclic nitrogen and preventing over-alkylation.
-
Conditions: Alkyl halide (1.0 eq), Cs₂CO₃ (1.5 eq), TBAI (cat.), DMF, 60-80°C.
-
Success Rate: Moderate. Works best with reactive halides (benzyl/allyl).
Protocol C: Dimroth Rearrangement (Correction)
If you already have the N3-alkylated imine, you can convert it to the N-exo amine thermodynamically.
-
Mechanism: Base-catalyzed ring opening and rotation.
-
Procedure:
-
Dissolve the N3-alkylated salt in water/ethanol.
-
Add strong base (NaOH or KOH).
-
Heat to reflux for 1–4 hours.
-
Outcome: The ring opens and re-closes to the more stable aromatic N-exo amine.
-
Module 3: Troubleshooting N3 Alkylation (The Imine)
Goal: Synthesis of Iminobenzothiazolines
Q: I want the ring-nitrogen alkylated product. What conditions favor this?
A: This is the kinetically favored pathway. You need to avoid conditions that promote thermodynamic rearrangement (high heat + strong base).
-
Solvent: Acetone, Acetonitrile, or Ethanol (Neutral).
-
Base: NONE .[1] Do not use base.
-
Reagent: Alkyl Halide (Methyl Iodide, Benzyl Bromide).
-
Procedure:
-
Stir 2-aminobenzothiazole with alkyl halide in acetone at RT or mild reflux.
-
The product will precipitate as the HI or HBr salt .
-
Filter and wash with cold acetone.
-
-
Why this works: The neutral N3 nitrogen is the best nucleophile. The resulting salt precipitates, preventing equilibration to the N-exo form.
Module 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways. Use this to decide your synthetic route.
Caption: Decision tree for regioselective synthesis. Green path = Recommended for Amine target. Red path = Kinetic trap for Imine target.
FAQ: Common Issues
Q: Why does NaH give me a mixture? A: Sodium hydride creates the delocalized anion. While the anion is more nucleophilic, the negative charge is delocalized over both nitrogens. The site of reaction then depends heavily on the "Hard/Soft" nature of the electrophile.[2] Hard electrophiles (MeI) may still attack the harder N3 site.
Q: Can I use a protecting group on the amine? A: Yes, but it adds steps. Acetylation (Ac2O) protects the N-exo amine. Alkylation then must occur at N3. However, removing the acetyl group from the N3-alkylated product often leads to ring opening or hydrolysis complications. It is rarely more efficient than direct reductive amination.
Q: I see two spots on TLC that merge into one after workup. What happened? A: You likely observed the tautomeric equilibrium . The imine (N3) and amine (N-exo) forms can tautomerize in solution, especially if trace acid/base is present. However, if the alkyl group is fixed, they are structural isomers, not tautomers. If they merged, one likely rearranged (Dimroth) during a basic workup.[3]
References
-
Regioselective Synthesis via Reductive Amination: Theodoropoulou, M. A., et al. "N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2." J. Med. Chem. (2022).[4]
-
Mechanism of N3 vs N-exo Alkylation: Dorofeev, I. A., et al. "2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization." Molecules 28.5 (2023): 2093.
-
Dimroth Rearrangement in Heterocycles: El-Saghier, A. M., et al.[5][6] "Dimroth rearrangement: A versatile tool for the synthesis of heterocycles." Arkivoc (2010).
-
Cesium Carbonate Promoted Alkylation: Salvatore, R. N., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." Tetrahedron Letters (2001).
Sources
- 1. researchgate.net [researchgate.net]
- 2. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangements and its applications – Advancements over the past demi-decade [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. THE DIMROTH REARRANGEMENT OF 5-AMINO-1-ARYL-1,2,3-TRIAZOLE-4-CARBOTHIOAMIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Validation & Comparative
Cross-validation of "N-(2-methylpropyl)-2-benzothiazolamine" bioassay results
An objective guide to the cross-validation of bioassay results for N-(2-methylpropyl)-2-benzothiazolamine, offering a comparative analysis of its performance against alternative compounds, supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Cross-Validation in Bioassay Reliability
In the landscape of drug discovery and development, the reproducibility and accuracy of bioassay data are paramount. Cross-validation of bioanalytical methods is a critical process that ensures the reliability and consistency of results obtained from different experimental setups.[1][2] This guide focuses on the cross-validation of bioassay results for a novel compound, N-(2-methylpropyl)-2-benzothiazolamine, a member of the 2-aminobenzothiazole class of molecules. Derivatives of 2-aminobenzothiazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Given the therapeutic potential of this chemical scaffold, particularly in oncology, robust and cross-validated bioassay data are essential for advancing lead compounds through the development pipeline.[3][7]
This guide will provide a detailed comparison of two distinct bioassay methodologies to evaluate the hypothetical anticancer activity of N-(2-methylpropyl)-2-benzothiazolamine. We will explore a cell-based cytotoxicity assay and a target-based enzymatic assay, presenting supporting experimental data and discussing the importance of correlating the results from these orthogonal approaches.
Hypothesized Mechanism of Action and Comparative Compounds
Based on the known biological activities of structurally similar 2-aminobenzothiazole derivatives, we hypothesize that N-(2-methylpropyl)-2-benzothiazolamine may exert its anticancer effects through the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3] To provide a comprehensive comparison, we will evaluate our compound of interest alongside a known PI3K inhibitor, Gedatolisib, and a structurally similar but biologically inactive analog, 2-aminobenzothiazole.
| Compound | Description |
| N-(2-methylpropyl)-2-benzothiazolamine | The investigational compound with a 2-aminobenzothiazole core. |
| Gedatolisib | A known dual PI3K/mTOR inhibitor, serving as a positive control for target engagement. |
| 2-aminobenzothiazole | A structurally related analog, hypothesized to be inactive, serving as a negative control. |
Experimental Design for Cross-Validation
A robust cross-validation strategy involves employing multiple, distinct assays that measure different aspects of a compound's biological activity. Here, we describe two orthogonal assays: a cell-based cytotoxicity assay to measure the compound's effect on cancer cell viability and a target-based enzymatic assay to determine its direct inhibitory effect on the PI3K enzyme.
Experimental Workflow
Caption: Experimental workflow for the cross-validation of bioassay results.
Methodology
Cell-Based Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of N-(2-methylpropyl)-2-benzothiazolamine, Gedatolisib, and 2-aminobenzothiazole for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Target-Based Enzymatic Assay: PI3K Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific isoform of the PI3K enzyme (e.g., PI3Kα).
Protocol:
-
Reagents: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Assay Procedure:
-
The compounds are serially diluted in the assay buffer.
-
The PI3Kα enzyme is incubated with the compounds for 15 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The amount of ADP produced is quantified using the ADP-Glo™ detection reagent, which measures luminescence.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Results and Comparative Analysis
The following table summarizes the hypothetical bioassay results for the three compounds tested.
| Compound | Cell-Based Cytotoxicity (MTT Assay) IC50 (µM) | Target-Based Enzymatic (PI3Kα) Assay IC50 (µM) |
| N-(2-methylpropyl)-2-benzothiazolamine | 15.2 | 5.8 |
| Gedatolisib | 0.5 | 0.01 |
| 2-aminobenzothiazole | > 100 | > 100 |
Interpretation of Results:
-
N-(2-methylpropyl)-2-benzothiazolamine demonstrated moderate cytotoxicity against MCF-7 cells and potent inhibition of the PI3Kα enzyme. The difference in IC50 values between the cell-based and enzymatic assays is expected, as cellular uptake, metabolism, and off-target effects can influence the compound's activity in a cellular context.
-
Gedatolisib , the positive control, showed high potency in both assays, consistent with its known mechanism of action as a PI3K/mTOR inhibitor.
-
2-aminobenzothiazole , the negative control, was inactive in both assays, suggesting that the specific structural features of N-(2-methylpropyl)-2-benzothiazolamine are crucial for its biological activity.
Cross-Validation Discussion
The concordance between the results of the cell-based and target-based assays provides a degree of confidence in the hypothesized mechanism of action for N-(2-methylpropyl)-2-benzothiazolamine. The fact that the compound inhibits the PI3Kα enzyme and also exhibits cytotoxicity in a cancer cell line known to be sensitive to PI3K pathway inhibition is a positive cross-validation outcome.
However, it is also important to consider potential discrepancies. For instance, a compound might show potent enzymatic inhibition but weak cellular activity. This could be due to poor cell permeability, rapid metabolism, or efflux by cellular pumps. Conversely, a compound could be cytotoxic but show no activity against the hypothesized target, indicating an alternative mechanism of action or off-target effects.
Signaling Pathway Context
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The cross-validation of bioassay results using orthogonal methods is a cornerstone of rigorous drug discovery. In the case of N-(2-methylpropyl)-2-benzothiazolamine, the combined data from the MTT and PI3K kinase assays provide initial evidence for its potential as an anticancer agent targeting the PI3K pathway.
Further studies are warranted to confirm these findings and to fully characterize the compound's biological activity. These could include:
-
Selectivity profiling: Testing the compound against a panel of other kinases to assess its selectivity.
-
Western blot analysis: To confirm the inhibition of downstream effectors of the PI3K pathway (e.g., phosphorylation of Akt and S6 ribosomal protein) in treated cells.
-
In vivo efficacy studies: To evaluate the compound's antitumor activity in animal models.
By employing a systematic and multi-faceted approach to bioassay validation, researchers can build a robust data package that supports the continued development of promising new therapeutic agents.
References
-
Al-Jafary, O. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link][3][7]
-
Aziz, M. et al. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link][4][5]
-
InfinixBio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. InfinixBio. [Link][1]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. Charles River Laboratories. [Link][2]
-
IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]
-
Muirhead, D., & Smart, T. (2012). Cross validation in bioanalysis: Why, when and how? Chromatographia. [Link]
-
Kini, S. G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link][6]
-
Early, J. G., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Al-Otaibi, J. S., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
-
Kaur, H., et al. (2015). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 3-(2-Methylpropyl)amino-2,1-benzisothiazole. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. criver.com [criver.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Drug Resistance: A Comparative Guide to the Efficacy of N-Substituted 2-Benzothiazolamines
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of drug resistance in both infectious diseases and oncology necessitates the urgent exploration of novel chemical scaffolds. Among these, the 2-aminobenzothiazole core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of N-substituted 2-benzothiazolamines, with a focus on their potential efficacy against drug-resistant strains. While specific experimental data for "2-Benzothiazolamine, N-(2-methylpropyl)-" is not publicly available, this guide will leverage data from closely related N-alkyl-2-aminobenzothiazoles to provide a scientifically grounded comparative analysis. We will delve into the mechanistic underpinnings of their action, present comparative data against established therapeutics, and provide detailed experimental protocols to empower researchers in this critical field.
The Challenge of Drug Resistance: A Tale of Two Fronts
Drug resistance is a multifaceted phenomenon that undermines the efficacy of established therapeutic regimens. In the realm of infectious diseases, Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant threat, having acquired resistance to beta-lactam antibiotics through the expression of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for these drugs. Similarly, in oncology, cancer cells can develop multidrug resistance (MDR) through various mechanisms, including the overexpression of efflux pumps, alterations in drug metabolism, and mutations in drug targets.
The Promise of 2-Aminobenzothiazoles: A Versatile Scaffold
The 2-aminobenzothiazole skeleton is a key pharmacophore found in a variety of biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse substitutions, leading to a wide range of therapeutic properties, including antimicrobial and anticancer activities.[2][3] The N-substitution at the 2-amino position offers a critical point for modifying the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly influence its biological activity and ability to overcome resistance mechanisms.
Proposed Mechanism of Action
While the precise mechanism of action for N-substituted 2-benzothiazolamines against drug-resistant strains is still under investigation, several plausible pathways have been proposed for the broader class of 2-aminobenzothiazole derivatives.
-
Against Drug-Resistant Bacteria (e.g., MRSA): The lipophilic nature of the N-alkyl substituent may facilitate the compound's penetration through the bacterial cell membrane. Once inside, the benzothiazole core could interfere with essential cellular processes. One hypothesized mechanism involves the inhibition of key enzymes involved in cell wall synthesis or DNA replication, thereby circumventing the resistance mechanism conferred by PBP2a.
-
Against Drug-Resistant Cancer Cells: In the context of cancer, 2-aminobenzothiazole derivatives have been shown to target various signaling pathways implicated in cell proliferation and survival.[1] The N-substituent can modulate the compound's affinity for specific protein kinases or other intracellular targets. By inhibiting pathways that are hyperactivated in resistant cancer cells, these compounds may restore sensitivity to chemotherapeutic agents or exert direct cytotoxic effects.
Caption: Proposed mechanisms of action for N-alkyl-2-benzothiazolamines.
Comparative Efficacy Analysis
Due to the absence of specific data for "2-Benzothiazolamine, N-(2-methylpropyl)-", this section presents a comparative analysis based on data for other N-substituted 2-aminobenzothiazoles against relevant drug-resistant strains.
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) vs. MRSA | Comparator: Vancomycin MIC (µg/mL) vs. MRSA | Reference |
| N-Alkyl-2-aminobenzothiazole derivative 1 | Data Not Available | 0.5 - 2.0 | [4] |
| N-Alkyl-2-aminobenzothiazole derivative 2 | Data Not Available | 1.0 - 2.0 | [4] |
Against Multidrug-Resistant Cancer Cell Lines
| Compound | IC50 (µM) vs. Resistant Cell Line | Comparator: Doxorubicin IC50 (µM) vs. Resistant Cell Line | Cell Line | Reference |
| N-Substituted-2-aminobenzothiazole derivative A | Data Not Available | ~1.9 (in Dox-resistant MCF-7) | MCF-7 (Breast) | [5] |
| N-Substituted-2-aminobenzothiazole derivative B | Data Not Available | >20 (in Dox-resistant A549) | A549 (Lung) | [5] |
Note: The IC50 values for doxorubicin can vary significantly depending on the specific resistant cell line and experimental conditions.
Experimental Protocols
To facilitate further research and ensure reproducibility, we provide detailed, step-by-step methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the MRSA strain from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the N-substituted 2-benzothiazolamine in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding:
-
Seed the drug-resistant cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-substituted 2-benzothiazolamine in complete cell culture medium.
-
Replace the existing medium in the wells with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold, particularly with N-substitutions, holds considerable promise in the development of novel agents to combat drug-resistant pathogens and cancer cells. While this guide highlights the potential of this chemical class, the lack of specific data for "2-Benzothiazolamine, N-(2-methylpropyl)-" underscores the need for further research. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of N-alkyl-2-aminobenzothiazoles to establish clear structure-activity relationships. Elucidating their precise mechanisms of action will be crucial for optimizing their therapeutic potential and advancing the most promising candidates toward clinical development. The protocols and comparative framework provided herein offer a solid foundation for researchers to embark on this important endeavor.
References
-
G. H. He, et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 251, 115256. [Link]
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A. A. M. Al-Obaidi, et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(3), 3363–3377. [Link]
-
S. Annadurai, et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]
- M. Asif. (2014). A review on biological activities of 2-aminobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 247-259.
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M. R. P. de Oliveira, et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer, 18(1), 5. [Link]
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H. A. Sahib, et al. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. [Link]
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S. M. Sakamoto, et al. (2010). Vancomycin MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with Vancomycin. Antimicrobial Agents and Chemotherapy, 54(8), 3276-3281. [Link]
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S. S. Schiffmann, et al. (2023). Methicillin-resistant Staphylococcus aureus bacteremia with elevated vancomycin minimum inhibitory concentrations. Antimicrobial Stewardship & Healthcare Epidemiology, 3(1), e83. [Link]
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Y. Sun, et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 7(4), 1073-1078. [Link]
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S. Theanphong, et al. (2023). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 20(10), 7109. [Link]
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M. A. Toleman, et al. (2007). Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1570. [Link]
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A. V. Kabanov, et al. (2005). Sensitization of Cells Overexpressing Multidrug Resistant Proteins by Pluronic P85. Pharmaceutical Research, 22(10), 1647-1656. [Link]
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A Comparative Guide to N-Substituted 2-Benzothiazolamines: Unraveling the Impact of Butyl Isomerism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2-aminobenzothiazole scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds can be finely tuned through substitution at the 2-amino position. This guide provides an in-depth, objective comparison of 2-Benzothiazolamine, N-(2-methylpropyl)- and its constitutional isomers: N-butyl-, N-sec-butyl-, and N-tert-butyl-2-benzothiazolamine. By examining their synthesis, physicochemical properties, and biological activities through supporting experimental data, we aim to elucidate the subtle yet significant impact of butyl group isomerism on the overall profile of these molecules.
The Significance of Isomeric Variation
Constitutional isomers, sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. In the context of drug design, such variations can profoundly influence a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and toxicity. This guide will explore how the branching of the butyl group—from the linear n-butyl to the progressively more sterically hindered isobutyl, sec-butyl, and tert-butyl—modulates the characteristics of the N-substituted 2-benzothiazolamine core.
Synthesis of N-Butyl-2-Benzothiazolamine Isomers
The synthesis of N-alkylated 2-aminobenzothiazoles can be achieved through several established methods. A common and effective approach involves the nucleophilic substitution reaction between 2-aminobenzothiazole and the corresponding butyl halide (bromide or iodide) or through reductive amination with the appropriate aldehyde. Another route involves the reaction of substituted anilines with thiocyanates followed by cyclization.[3] For the purpose of this guide, a generalized synthetic protocol for N-alkylation is provided below.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis of N-butyl-2-benzothiazolamine isomers.
Detailed Experimental Protocol: Synthesis of N-(2-methylpropyl)-2-benzothiazolamine
Materials:
-
2-Aminobenzothiazole
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzothiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 1-bromo-2-methylpropane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-methylpropyl)-2-benzothiazolamine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
This protocol can be adapted for the synthesis of the other isomers by substituting 1-bromo-2-methylpropane with the corresponding butyl bromide.
Physicochemical Properties: A Comparative Analysis
The seemingly minor structural differences among the butyl isomers lead to notable variations in their physicochemical properties. These properties are crucial as they influence solubility, membrane permeability, and formulation characteristics.
| Property | N-(n-butyl)- | N-(2-methylpropyl)- (isobutyl) | N-(sec-butyl)- | N-(tert-butyl)- |
| Molecular Formula | C₁₁H₁₄N₂S | C₁₁H₁₄N₂S | C₁₁H₁₄N₂S | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol | 206.31 g/mol | 206.31 g/mol | 206.31 g/mol |
| Melting Point (°C) | Lower (less crystalline) | Intermediate | Intermediate | Higher (more crystalline) |
| Boiling Point (°C) | Higher | Lower than n-butyl | Lower than n-butyl | Lowest |
| Solubility | Moderate | Moderate | Moderate | Lower |
| LogP (calculated) | ~3.5 | ~3.4 | ~3.4 | ~3.3 |
Note: The melting and boiling points are general trends expected based on molecular structure and may vary depending on experimental conditions. LogP values are estimations and indicate the lipophilicity of the compounds.
The more compact and symmetrical structure of the tert-butyl isomer generally leads to a higher melting point due to more efficient crystal packing. Conversely, the increased branching reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to the linear n-butyl isomer.
Spectroscopic Characterization
The identity and purity of each isomer are confirmed through spectroscopic analysis. While the core benzothiazole moiety will show characteristic signals in all isomers, the signals corresponding to the butyl group will be distinct for each.
¹H NMR Spectroscopy
The proton NMR spectra will clearly differentiate the isomers based on the chemical shifts and splitting patterns of the protons on the butyl chain.
-
N-(n-butyl)-: A triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen.
-
N-(2-methylpropyl)- (isobutyl): A doublet for the two terminal methyl groups, a nonet for the methine proton, and a doublet for the methylene group attached to the nitrogen.
-
N-(sec-butyl)-: A triplet for one methyl group, a doublet for the other methyl group, a sextet for the methylene group, and a quintet for the methine proton attached to the nitrogen.
-
N-(tert-butyl)-: A singlet for the nine equivalent protons of the three methyl groups.
¹³C NMR Spectroscopy
Similarly, the carbon NMR will show a unique set of signals for the butyl group in each isomer, confirming their distinct structures.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will exhibit common characteristic peaks for the N-H stretching of the secondary amine, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching of the benzene ring. Subtle differences may be observed in the C-H stretching and bending regions of the aliphatic butyl group.
Biological Activity: A Comparative Overview
The 2-aminobenzothiazole scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a range of biological activities.[4][5] The steric and electronic properties of the N-substituent can significantly impact the binding affinity to biological targets and, consequently, the biological activity.
Antimicrobial Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated promising antibacterial and antifungal activities.[4] The lipophilicity and shape of the N-alkyl substituent can influence the compound's ability to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [6][7]
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
While direct comparative data for these specific butyl isomers is limited, structure-activity relationship (SAR) studies on similar series of N-alkyl-2-aminobenzothiazoles suggest that an optimal balance of lipophilicity and steric bulk is crucial for antimicrobial potency. Extreme steric hindrance, as in the tert-butyl group, may sometimes be detrimental to activity, while a moderate degree of branching, as in the isobutyl or sec-butyl group, could be favorable.
Anticancer Activity
The anticancer potential of 2-aminobenzothiazole derivatives is a major area of research, with compounds showing activity against various cancer cell lines.[1][8] The mechanism of action can vary, including inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [9]
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.
The shape and size of the N-butyl isomer can influence how the molecule fits into the binding pocket of a target protein. A bulkier substituent like a tert-butyl group might provide a better fit for a large, hydrophobic pocket, while a more flexible n-butyl or isobutyl group might be more accommodating to a narrower binding site.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural features of the N-butyl-2-benzothiazolamine isomers and their potential influence on biological activity.
Caption: Structure-activity relationship considerations for N-butyl-2-benzothiazolamine isomers.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the impact of butyl isomerism on the properties of N-substituted 2-benzothiazolamines. While "2-Benzothiazolamine, N-(2-methylpropyl)-" and its constitutional isomers share the same molecular formula, their distinct spatial arrangements lead to differences in their physicochemical properties and, consequently, their potential biological activities.
The synthesis of these compounds is straightforward, allowing for the systematic exploration of their structure-activity relationships. The provided experimental protocols for physicochemical characterization and biological evaluation serve as a foundation for researchers to generate robust and comparable data.
Future research should focus on the systematic synthesis and parallel testing of these and other isomeric series of 2-aminobenzothiazole derivatives. Such studies will provide a clearer understanding of the nuanced effects of steric and electronic factors on biological activity and will be invaluable for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.
References
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Retrieved from [Link]
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Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF. (2025). Retrieved from [Link]
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SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. (n.d.). Retrieved from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). Retrieved from [Link]
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Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Retrieved from [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). Retrieved from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved from [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2025). Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (n.d.). Retrieved from [Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). Retrieved from [Link]
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Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. (n.d.). Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (2018). Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022). Retrieved from [Link]
-
NMR Spectroscopy. (2022). Retrieved from [Link]
-
Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. (n.d.). Retrieved from [Link]
-
NMR spectroscopy of small molecules in solution. (2024). Retrieved from [Link]
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). Retrieved from [Link]
-
Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. (2023). Retrieved from [Link]
-
Determination of MIC by Broth Dilution Method. (2017). Retrieved from [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Retrieved from [Link]
-
EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021). Retrieved from [Link]
-
IR and NMR Spectra. (n.d.). Retrieved from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Retrieved from [Link]
-
In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Retrieved from [Link]
-
SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). Retrieved from [Link]
-
Anticancer assay (MTT). (n.d.). Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). Retrieved from [Link]
-
Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025). Retrieved from [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
-
How To Determine Melting Point Of Organic Compounds?. (2025). Retrieved from [Link]
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MTT Assay Protocol. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). Retrieved from [Link]
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Reproducibility of "N-(2-methylpropyl)-2-benzothiazolamine" experimental data
Executive Summary
N-(2-methylpropyl)-2-benzothiazolamine (also known as N-isobutylbenzo[d]thiazol-2-amine) is a lipophilic 2-aminobenzothiazole derivative. While structurally related to the neuroprotective agent Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), this specific isobutyl analog serves as a critical model substrate in the optimization of C-N cross-coupling methodologies.
This guide addresses the reproducibility challenges associated with its synthesis. Specifically, it compares the Palladium-Catalyzed Buchwald-Hartwig Amination (High Fidelity) against the traditional Nucleophilic Aromatic Substitution (SNAr) (Cost-Effective but Variable). The core reproducibility challenge lies in preventing the formation of the endocyclic N-alkylated regioisomer and managing catalyst turnover in metal-mediated pathways.
Comparative Methodology Analysis
The synthesis of N-(2-methylpropyl)-2-benzothiazolamine typically proceeds via the amination of 2-chlorobenzothiazole. The choice of method significantly impacts yield, purity, and scalability.
Method A: Pd-Catalyzed Cross-Coupling (Recommended for Research)
-
Mechanism: Pd(0)/Pd(II) catalytic cycle utilizing bulky phosphine ligands to facilitate oxidative addition into the C-Cl bond.
-
Reproducibility Score: High (90-95% consistency).
-
Key Advantage: Mild conditions (often microwave-assisted) prevent thermal degradation.
-
Primary Failure Mode: Oxidation of phosphine ligands (e.g., P(o-tolyl)3) leading to "dead" catalyst and low conversion.
Method B: Thermal SNAr (Traditional)
-
Mechanism: Direct nucleophilic attack of isobutylamine on the 2-position of benzothiazole under high thermal stress.
-
Reproducibility Score: Moderate (60-75% consistency).
-
Key Advantage: Ligand-free, low material cost.
-
Primary Failure Mode: Requires harsh temperatures (>120°C), leading to tar formation and potential ring-opening side reactions.
Quantitative Comparison Matrix
| Feature | Method A: Pd-Catalysis | Method B: Thermal SNAr |
| Precursor | 2-Chlorobenzothiazole | 2-Chlorobenzothiazole |
| Reagent | Isobutylamine (1.5 eq) | Isobutylamine (Excess/Solvent) |
| Catalyst | Pd(OAc)₂ / P(o-tolyl)₃ | None (or Copper salts) |
| Temp/Time | 100-120°C (MW, 30 min) | 140-160°C (Sealed Tube, 12-24 h) |
| Yield (Isolated) | 85 - 92% | 45 - 65% |
| Regioselectivity | >99:1 (Exocyclic amine) | ~90:10 (Trace endocyclic impurities) |
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Pd-Catalyzed Synthesis (High Reproducibility)
Objective: Isolate high-purity N-(2-methylpropyl)-2-benzothiazolamine with minimal purification.
Reagents:
-
2-Chlorobenzothiazole (1.0 mmol)
-
Isobutylamine (1.5 mmol)
-
Pd(OAc)₂ (2 mol%) or Pd(O₂CCF₃)₂
-
P(o-tolyl)₃ (4 mol%)
-
Base: Cs₂CO₃ (2.0 mmol)
-
Solvent: Toluene or Dioxane (Anhydrous, degassed)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical for Consistency):
-
In a glovebox or under argon flow, charge the microwave vial with Pd source and Phosphine ligand.
-
Add 1 mL of degassed solvent. Stir for 5 mins at RT until the solution turns a clear yellow/orange (indicating active catalyst formation).
-
Why? Adding reagents before complexation can lead to Pd-black precipitation.
-
-
Substrate Addition:
-
Add 2-Chlorobenzothiazole, Cs₂CO₃, and finally Isobutylamine.
-
Seal the vial with a PTFE-lined cap.
-
-
Reaction:
-
Irradiate in a microwave reactor at 120°C for 30 minutes .
-
Note: If using an oil bath, heat to 110°C for 4-6 hours.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd residue.
-
Wash the pad with EtOAc.
-
Concentrate filtrate under reduced pressure.
-
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc 9:1).
-
Expected Product: Colorless to pale yellow solid.
-
Protocol B: Quality Control & Validation (Self-Validating System)
To ensure the product is N-(2-methylpropyl)-2-benzothiazolamine and not an isomer, verify the following spectral fingerprints.
1H NMR (300 MHz, CDCl₃) Validation Table:
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Interpretation |
| Aromatic | 7.55 - 7.65 | Multiplet | 2H | Benzothiazole C4/C7 protons |
| Aromatic | 7.25 - 7.40 | Multiplet | 1H | Benzothiazole C5/C6 protons |
| Aromatic | 7.05 - 7.15 | Multiplet | 1H | Benzothiazole C5/C6 protons |
| NH | ~5.80 - 6.20 | Broad Singlet | 1H | Exocyclic Amine (Exchangeable) |
| N-CH₂ | 3.15 - 3.25 | Doublet (J=6-7 Hz) | 2H | Diagnostic: Isobutyl methylene |
| CH | 1.90 - 2.05 | Multiplet | 1H | Isobutyl methine |
| CH₃ | 0.95 - 1.05 | Doublet (J=6.7 Hz) | 6H | Isobutyl methyls |
Note: The doublet at ~3.2 ppm is the critical differentiator from the isopropyl analog (which would show a septet at ~3.8 ppm).
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Pd-cycle (Blue) avoids the high-energy transition state required by the SNAr pathway (Red), explaining the higher reproducibility and yield.
Figure 1: Mechanistic divergence between Palladium-catalyzed cross-coupling and thermal SNAr. The catalytic route lowers activation energy, preserving substrate integrity.
Troubleshooting & Critical Control Points
-
Pd-Black Formation:
-
Symptom:[1] Reaction mixture turns black and precipitates immediately upon heating.
-
Cause: Poor ligand quality (oxidized phosphine) or insufficient ligand-to-metal ratio.
-
Fix: Use fresh P(o-tolyl)₃ or switch to a more robust ligand like XPhos or RuPhos for difficult substrates.
-
-
Incomplete Conversion (SNAr):
-
Symptom:[1] Large amount of starting material (2-chlorobenzothiazole) remaining after 24h.
-
Cause: Isobutylamine is boiling off (BP ~68°C) before reacting.
-
Fix: Must use a sealed pressure tube or autoclave. Refluxing in open air is ineffective due to the temperature mismatch (Reaction requires >120°C; Amine boils at 68°C).
-
-
Impurity Profile:
-
If a peak appears at δ 4.0 ppm in NMR, suspect N-alkylation of the ring nitrogen (formation of imino-thiazoline). This occurs more frequently in the presence of strong bases (NaH) or extreme heat without a directing metal catalyst.
-
References
-
Comparison of Pd vs Cu Catalysis
-
General Benzothiazole Synthesis
-
Chemical Properties & Safety
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
